An In-Depth Technical Guide to the Mechanism of Action of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one and Its Therapeutic Potential
An In-Depth Technical Guide to the Mechanism of Action of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one and Its Therapeutic Potential
This technical guide provides a comprehensive overview of the putative mechanism of action for 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one, a member of the promising pyrido[2,3-b]pyrazinone class of heterocyclic compounds. While direct studies on this specific molecule are not extensively available in public literature, a strong body of evidence from closely related analogs allows for a well-supported exploration of its primary biological target and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.
Introduction: The Therapeutic Promise of Pyrido[2,3-b]pyrazinones
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, known to be a versatile core for the development of a wide range of biologically active molecules.[1] Derivatives of this and related pyridopyrazinone systems have demonstrated a spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Recent research has honed in on a particularly compelling application for this class of compounds: the inhibition of aldose reductase, a key enzyme implicated in the pathogenesis of diabetic complications.[4][5]
This guide will focus on the most evidence-backed mechanism of action for compounds structurally related to 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one, which is the inhibition of aldose reductase (ALR2). Furthermore, we will explore a secondary, yet significant, activity observed in this class of molecules: antioxidant effects.
Primary Mechanism of Action: Aldose Reductase Inhibition
The most probable and well-documented mechanism of action for the pyrido[2,3-b]pyrazin-3(4H)-one class of compounds is the potent and selective inhibition of aldose reductase (ALR2).[4][5]
The Role of Aldose Reductase in Diabetic Complications
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[6][7] Under normoglycemic conditions, this pathway is of minor significance. However, in the hyperglycemic state characteristic of diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased in insulin-insensitive tissues such as the nerves, retina, lens, and kidneys.[8][9]
Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[7] Sorbitol, being a sugar alcohol, does not readily diffuse across cell membranes and consequently accumulates intracellularly.[8][10] This accumulation has several detrimental effects:
-
Osmotic Stress: The increased intracellular sorbitol concentration creates a hyperosmotic environment, leading to an influx of water and subsequent cell swelling and damage.[10][11]
-
Oxidative Stress: The polyol pathway consumes NADPH, a critical cofactor for the antioxidant enzyme glutathione reductase. Depletion of NADPH impairs the regeneration of reduced glutathione (GSH), a key cellular antioxidant, thereby increasing susceptibility to oxidative stress from reactive oxygen species (ROS).[7]
-
Formation of Advanced Glycation Endproducts (AGEs): The fructose generated from sorbitol by sorbitol dehydrogenase is a more potent glycating agent than glucose, contributing to the formation of AGEs, which are implicated in the long-term complications of diabetes.
These pathological changes are strongly associated with the development of diabetic neuropathy, retinopathy, nephropathy, and cataracts.[2][12][13] Therefore, the inhibition of aldose reductase is a key therapeutic strategy for the prevention and mitigation of these debilitating conditions.[1][14]
Pyrido[2,3-b]pyrazin-3(4H)-ones as ALR2 Inhibitors
Studies on a series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives have demonstrated their potent inhibitory activity against aldose reductase.[4] These compounds are believed to act as competitive inhibitors, binding to the active site of the ALR2 enzyme and preventing the binding of its substrate, glucose. Molecular docking studies suggest that the core heterocyclic structure, along with specific substitutions, plays a crucial role in the high-affinity binding to the enzyme.[4]
The benzyl group at the 4-position and the hydroxyl group at the 2-position of the core structure of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one are likely key pharmacophoric features that contribute to its interaction with the ALR2 active site.
Secondary Mechanism: Antioxidant Activity
In addition to their primary role as ALR2 inhibitors, several pyrido[2,3-b]pyrazin-3(4H)-one derivatives have been shown to possess intrinsic antioxidant properties.[4] This dual-action profile is highly advantageous, as oxidative stress is a central component of diabetic complications.
The antioxidant activity is often assessed by the ability of the compound to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The presence of phenolic hydroxyl groups on the aromatic rings of these molecules is often correlated with their radical scavenging ability.
The combination of direct free radical scavenging and the preservation of intracellular NADPH levels through ALR2 inhibition makes this class of compounds particularly promising for combating the multifaceted pathology of diabetic complications.
Visualizing the Mechanism and Experimental Workflows
Signaling Pathway: The Polyol Pathway and Its Pathological Consequences
Caption: The Polyol Pathway and the inhibitory action of the compound.
Experimental Workflow: Screening for ALR2 Inhibitors
Caption: A typical experimental workflow for characterizing ALR2 inhibitors.
Quantitative Data Summary
The following table summarizes the aldose reductase inhibitory activity of representative pyrido[2,3-b]pyrazin-3(4H)-one derivatives from the literature, demonstrating the potency of this chemical class.[4]
| Compound ID (from source) | R Group (at C2) | ALR2 IC50 (µM) |
| 9c | 4-Fluorostyryl | 0.009 |
| 11i | 3,4-Dihydroxystyryl | 0.015 |
| 9a | Styryl | 0.023 |
| 9b | 4-Methylstyryl | 0.018 |
| 9d | 4-Chlorostyryl | 0.012 |
| Epalrestat (Reference) | - | 0.120 |
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol is adapted from established methods for spectrophotometric determination of ALR2 activity.[15][16][17]
Principle: The activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate like DL-glyceraldehyde.
Materials and Reagents:
-
Recombinant human aldose reductase (rhALR2)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 6.2)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (substrate)
-
Test compound (4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one) dissolved in DMSO
-
Positive control (e.g., Epalrestat)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of NADPH in buffer.
-
Prepare a stock solution of DL-glyceraldehyde in buffer.
-
Prepare serial dilutions of the test compound and positive control in buffer containing a final DMSO concentration of <1%.
-
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
140 µL of potassium phosphate buffer
-
20 µL of NADPH solution
-
10 µL of test compound/control/vehicle (DMSO)
-
10 µL of rhALR2 enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add 20 µL of DL-glyceraldehyde solution to each well to start the reaction.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_vehicle - Rate_inhibitor) / Rate_vehicle] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
DPPH Radical Scavenging Assay
This protocol outlines a standard method for assessing antioxidant activity.[18][19][20][21]
Principle: The stable purple-colored free radical DPPH is reduced to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound dissolved in methanol/ethanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare DPPH Solution: Prepare a fresh solution of DPPH in methanol/ethanol (e.g., 0.1 mM). Keep it protected from light.
-
Assay Setup: In a 96-well plate, add:
-
100 µL of serial dilutions of the test compound or positive control.
-
100 µL of vehicle for the control wells.
-
-
Reaction Initiation: Add 100 µL of the DPPH solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Data Analysis:
-
Calculate the percentage of scavenging activity: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 or EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Cellular Sorbitol Accumulation Assay
This assay measures the ability of the inhibitor to prevent sorbitol accumulation in cells cultured under high glucose conditions.[22][23][24]
Principle: Intracellular sorbitol levels are quantified in cells exposed to high glucose, with and without the presence of the ALR2 inhibitor.
Materials and Reagents:
-
A suitable cell line (e.g., rat lens epithelial cells, human retinal pigment epithelial cells)
-
Cell culture medium (e.g., DMEM) with normal (5.5 mM) and high (30-50 mM) glucose concentrations
-
Test compound
-
Cell lysis buffer
-
Commercial sorbitol assay kit (colorimetric or fluorometric)
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with:
-
Normal glucose medium (negative control)
-
High glucose medium (positive control)
-
High glucose medium containing various concentrations of the test compound.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them according to the sorbitol assay kit protocol.
-
Sorbitol Quantification: Perform the sorbitol assay on the cell lysates following the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the sorbitol concentration.
-
Data Analysis: Compare the sorbitol levels in the treated groups to the high glucose control to determine the extent of inhibition of sorbitol accumulation.
Conclusion and Future Directions
The available evidence strongly suggests that 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one and its analogs act as potent inhibitors of aldose reductase with concomitant antioxidant activity. This dual mechanism of action makes them highly attractive candidates for the development of therapeutics aimed at preventing or treating chronic diabetic complications.
Future research should focus on obtaining direct experimental evidence for the activity of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one using the protocols outlined in this guide. Further studies should also include selectivity profiling against other aldo-keto reductases, pharmacokinetic and pharmacodynamic characterization, and in vivo efficacy studies in animal models of diabetes. The insights gained from such investigations will be crucial for advancing this promising class of compounds towards clinical application.
References
-
A series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives as aldose reductase inhibitors with antioxidant activity. PubMed. Available at: [Link]
-
Aldose reductase inhibitors: therapeutic implications for diabetic complications. PubMed. Available at: [Link]
-
DPPH Assay Protocol with Ascorbic Acid. Scribd. Available at: [Link]
-
The role of aldose reductase inhibitors in diabetic complications: recent trends. PubMed. Available at: [Link]
-
Aldose reductase inhibitor. Wikipedia. Available at: [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]
-
DPPH Antioxidant Assay Kit D678 manual. Dojindo Molecular Technologies. Available at: [Link]
-
Aldose Reductase Inhibitors as Potential Therapeutic Drugs of Diabetic Complications. IntechOpen. Available at: [Link]
-
DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]
-
Aldose reductase inhibitors and diabetic complications. PubMed. Available at: [Link]
-
Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications. Frontiers in Pharmacology. Available at: [Link]
-
Inhibition of aldose reductase (AR) using flavonoids. Bio-protocol. Available at: [Link]
-
A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. MDPI. Available at: [Link]
-
Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. Available at: [Link]
-
D-Sorbitol Assay Kit (Colorimetric). Assay Genie. Available at: [Link]
-
Aldose reductase inhibitors for the treatment of diabetic polyneuropathy. Cochrane Database of Systematic Reviews. Available at: [Link]
-
In Search of Differential Inhibitors of Aldose Reductase. MDPI. Available at: [Link]
-
Aldose reductase inhibition Assay protocol. ResearchGate. Available at: [Link]
-
EnzyChrom™ Sorbitol Dehydrogenase Assay Kit. BioAssay Systems. Available at: [Link]
-
Studies of Rat and Human Retinas Predict a Role for the Polyol Pathway in Human Diabetic Retinopathy. Diabetes. Available at: [Link]
-
Novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives as potent and selective aldose reductase inhibitors with antioxidant activity. Taylor & Francis Online. Available at: [Link]
-
Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ACS Publications. Available at: [Link]
-
Novel 2-Phenoxypyrido[3,2-B]pyrazin-3(4h)-One Derivatives as Potent and Selective Aldose Reductase Inhibitors With Antioxidant Activity. Amanote. Available at: [Link]
-
Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. ResearchGate. Available at: [Link]
-
Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. MDPI. Available at: [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)- one derivatives as potential EGFRWT and EGFRT. Taylor & Francis Online. Available at: [Link]
-
Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. ACS Publications. Available at: [Link]
-
1,2,4-Triazolo[4,3-a]pyrazine derivatives with human renin inhibitory activity. 1. Synthesis and biological properties of alkyl alcohol and statine derivatives. PubMed. Available at: [Link]
-
Synapse - Global Drug Intelligence Database. Patsnap. Available at: [Link]
Sources
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. Aldose Reductase Inhibitors as Potential Therapeutic Drugs of Diabetic Complications | IntechOpen [intechopen.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives as potent and selective aldose reductase inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. mdpi.com [mdpi.com]
- 8. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 13. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aldose reductase inhibitors: therapeutic implications for diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. scribd.com [scribd.com]
- 19. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. assaygenie.com [assaygenie.com]
- 23. diabetesjournals.org [diabetesjournals.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
